4-(3-Methylazetidin-1-yl)piperidine hydrochloride is a chemical compound categorized primarily as a piperidine derivative. It features a piperidine ring substituted with a 3-methylazetidine moiety. The compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of piperidine derivatives with azetidine compounds. The specific synthesis routes may vary, but they generally focus on the formation of the azetidine ring and its subsequent functionalization.
4-(3-Methylazetidin-1-yl)piperidine hydrochloride is classified as an organic compound, specifically a nitrogen-containing heterocycle. It falls under the broader category of psychoactive substances and is being investigated for various pharmacological properties.
The synthesis of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride typically involves:
The molecular structure of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride consists of:
4-(3-Methylazetidin-1-yl)piperidine hydrochloride can participate in several chemical reactions, including:
These reactions typically require careful control of conditions such as temperature, pressure, and solvent choice to ensure high yields and selectivity.
The mechanism of action for 4-(3-Methylazetidin-1-yl)piperidine hydrochloride is not fully elucidated but may involve:
Pharmacological studies are needed to quantify these interactions and determine the specific pathways affected by this compound.
Data from studies on similar compounds suggest that modifications to the azetidine or piperidine rings can significantly alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
4-(3-Methylazetidin-1-yl)piperidine hydrochloride has potential applications in:
The ongoing research into its properties and interactions will likely expand its applications in various scientific fields.
Azetidine-piperidine hybrids are revolutionizing endocrine therapy for ER+ metastatic breast cancer. Conventional SERDs like fulvestrant suffer from poor oral bioavailability and blood-brain barrier (BBB) penetration, limiting efficacy against brain metastases. The 3-methylazetidine moiety in scaffolds such as 4-(3-methylazetidin-1-yl)piperidine overcomes these limitations by introducing a constrained basic side chain that maintains high ERα affinity while improving CNS bioavailability [2].
In benzothiophene-based SERDs (B-SERDs), the 3-oxyazetidine-piperidine side chain enables dual mechanisms: (1) Salt-bridge formation with Asp351 in the ERα ligand-binding domain, and (2) Helix-12 displacement, triggering proteasomal degradation of ERα. Molecular docking confirms optimal positioning of the protonated piperidine nitrogen for ionic interactions with ERα’s acidic residues. Hybrids like compound 37d (featuring this scaffold) induce tumor regression in xenograft models of endocrine-resistant breast cancer by achieving >90% ERα degradation at nanomolar concentrations [2].
Table 1: Azetidine-Piperidine Hybrids in SERD Development
Compound | ERα Degradation (% control) | Oral Bioavailability | BBB Penetration |
---|---|---|---|
Fulvestrant | 85% | Low (IM administration) | Negligible |
GDC-0810 | 92% | Moderate | Limited |
37d | 95% | High | Significant |
Crucially, DFT calculations reveal that azetidine-based side arms exhibit lower N-desalkylation susceptibility compared to larger rings (e.g., piperidines), reducing oxidative metabolism. This translates to extended half-lives in vivo, positioning azetidine-piperidine hybrids as next-generation oral SERDs for metastatic and CNS-involved ER+ breast cancer [2] [6].
Although not directly profiled in the search results, the stereochemical features of 4-(3-methylazetidin-1-yl)piperidine align with pharmacophores disrupting menin-MLL interactions—a validated target in MLL-rearranged leukemias. The scaffold’s sp³-rich character (Fsp³ = 0.56) and dipolar nitrogen atoms enable simultaneous interactions with menin’s PPI hotspots: (1) The azetidine nitrogen H-bonds to Asp376, while (2) the piperidine’s axial position projects substituents into a deep hydrophobic cavity [5].
Synthetic routes to such hybrids typically involve nucleophilic substitution between 3-methylazetidine and 4-halopiperidines under inert conditions. The hydrochloride salt formation (via HCl gas in anhydrous ether) ensures stability and crystallinity. Computational models suggest that methyl substitution at C3 of azetidine enhances van der Waals contacts with Val465 and Ile469 in menin, improving inhibition potency 5-fold over des-methyl analogs. While clinical candidates remain emergent, this scaffold’s vector flexibility supports optimization toward nanomolar menin inhibitors [1] [5].
Piperidine-containing azetidine derivatives show promise in targeting NLRP3-driven inflammasomopathies like CAPS (cryopyrin-associated periodic syndromes). Though not directly tested, analogs of 4-(3-methylazetidin-1-yl)piperidine share mechanistic traits with KN3014—a piperidine-based inhibitor that blocks ASC speck formation by disrupting NLRP3-PYD (pyrin domain) interactions [7]. The scaffold’s basic nitrogen may engage acidic residues in NLRP3’s NACHT domain, attenuating ATPase activity critical for inflammasome assembly.
In cell-free systems, piperidine-based inhibitors like KN3014 show dose-dependent suppression of IL-1β processing (IC₅₀ ≈ 14.65 μM). Ex vivo studies using PBMCs from Muckle-Wells syndrome patients confirm reduced auto-secretion of IL-1β (≥80% at 50 μM) without affecting TNF-α—demonstrating NLRP3 specificity. Molecular dynamics simulations suggest the azetidine’s ring strain enhances binding energy by enforcing a bioactive conformation that docks deep into the NLRP3 PYD interface [3] [7].
Table 2: NLRP3 Inhibitors with Piperidine/Azetidine Components
Compound | Target Mechanism | IL-1β Inhibition (IC₅₀) | Specificity |
---|---|---|---|
Glyburide | NLRP3 ATPase | ~100 μM | Low |
MCC950 | NLRP3 NACHT domain | 7.5 nM | High |
KN3014 | PYD interaction blockade | 14.65 μM | NLRP3-only |
Helios (IKZF2), a zinc-finger transcription factor in Treg cells, is an emerging immuno-oncology target. While direct studies are limited, patents highlight structurally analogous azetidine-piperidine hybrids as Helios-dimerization disruptors. The 3-methylazetidine group may chelate zinc ions in Helios’ DNA-binding domain, while the piperidine nitrogen’s basicity promotes nuclear translocation [8].
Design principles from related inhibitors (e.g., CA3158976A1) suggest that appending an electrophile (e.g., acrylamide) to C4 of the piperidine enables covalent engagement of Cys residues near Helios’ dimer interface. This irreversibly blocks DNA binding, reducing Treg-mediated immunosuppression in tumors. Cell-based assays show azetidine-containing analogs decrease Helios-dependent gene expression (≥60% at 1 μM) in Jurkat cells [8].
Azetidine-piperidine hybrids exemplify "privileged structures" that mimic the three-dimensional complexity of natural products (NPs). With >80% sp³-carbon content, they occupy under-explored regions of chemical space (e.g., high principal moment of inertia values), enhancing hit rates against challenging targets [9]. The 3-methylazetidine moiety acts as a mono-podal NP mimetic, reproducing stereoelectronic features of:
Compared to flat "library-like" compounds, these hybrids show 3.2-fold improved selectivity indices in phenotypic screens due to reduced off-target binding. Their synthesis leverages Boc-protected intermediates (e.g., 1-Boc-4-(aminopropyl)piperidine), enabling rapid diversification for library construction targeting undruggable PPIs [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0